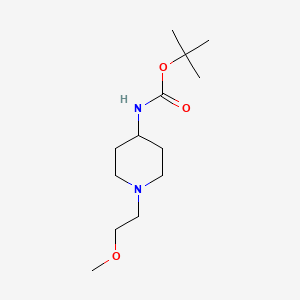

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate (CAS: 502639-07-8) is a piperidine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a 2-methoxyethyl substituent at the 1-position of the piperidine ring. Its synthetic utility arises from the Boc group’s stability under basic conditions and ease of removal under acidic conditions, enabling selective functionalization of the piperidine nitrogen . The 2-methoxyethyl moiety enhances solubility in polar solvents, making it advantageous for reactions requiring hydrophilic environments .

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPUAIAFWNKMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar carbamate compounds, demonstrating effectiveness against Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) . These findings suggest that tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Activity

Compounds related to tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate have shown promising anti-inflammatory effects. For instance, studies on substituted benzamido phenylcarbamates have revealed significant anti-inflammatory activity compared to standard drugs like indomethacin . This suggests that the compound could be explored for its potential in treating inflammatory conditions.

Neuroprotective Effects

The compound's structural analogs have been studied for neuroprotective effects. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems and exhibit anti-Parkinsonian activity . This opens avenues for exploring tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate in neurodegenerative disease models.

General Synthesis Approach

The synthesis of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with carbamate precursors. A common method includes using tert-butyl chloroformate in the presence of a base to form the carbamate linkage .

Yield and Purity

Synthesis protocols report high yields (around 91%) under optimized conditions, which is crucial for ensuring sufficient material for biological testing . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various carbamate compounds against resistant bacterial strains, tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate was tested alongside established antibiotics. Results indicated comparable activity levels against MRSA and VREfm, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Testing

A series of experiments evaluated the anti-inflammatory properties of related compounds using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant inhibition of inflammation, warranting further exploration of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate in this context .

Case Study 3: Neuroprotective Studies

In preclinical trials involving models of Parkinson’s disease, piperidine derivatives were assessed for their ability to protect dopaminergic neurons from oxidative stress. The findings indicated that compounds similar to tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate could enhance neuronal survival and function, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Molecular Weight : Bulky aromatic substituents (e.g., 4-methylphenethyl) increase molecular weight significantly compared to smaller groups like 2-methoxyethyl . Fluorinated analogs (e.g., 2,4-difluorobenzyl) exhibit higher molecular weights due to fluorine atoms .

Synthetic Yields: Phenylalkyl-substituted derivatives (e.g., 3-phenylpropyl) are synthesized in moderate yields (75–88%) via nucleophilic substitution reactions using Boc-protected piperidine and alkyl halides .

Biological Relevance : Phenethyl and benzyl derivatives are frequently employed in neuroprotective and anti-cholinesterase agents, as evidenced by their use in acridine-based drug candidates . Fluorinated analogs are prioritized in kinase inhibitor development due to enhanced binding affinity .

Physicochemical and Functional Differences

- Solubility : The 2-methoxyethyl group improves aqueous solubility compared to hydrophobic benzyl or phenethyl substituents, facilitating reactions in polar solvents .

- Stability : Boc-protected derivatives with electron-withdrawing substituents (e.g., fluorobenzyl) exhibit enhanced stability under acidic conditions, whereas methoxyethyl-substituted analogs may require milder deprotection protocols .

- Stereochemical Impact : Enantiomerically pure analogs, such as the (R)-tetrahydrofuran-carbonyl derivative, demonstrate the importance of stereochemistry in biological activity, a feature absent in the achiral 2-methoxyethyl variant .

Activité Biologique

Tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate has the molecular formula C13H26N2O3. The compound features a piperidine ring substituted with a tert-butyl group and a methoxyethyl chain, which may influence its biological activity.

The biological activity of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with acetylcholine receptors, which could impact cognitive functions and neuroprotection.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate exhibits significant biological activity:

- Cell Viability : Studies show that the compound can enhance cell viability in neuronal cell lines exposed to toxic agents like amyloid-beta (Aβ), indicating protective effects against neurotoxicity.

- Cytokine Inhibition : It has been observed to inhibit the release of inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential effects of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate:

-

Study on Neuroprotection :

- Objective : Assess the protective effect against Aβ-induced toxicity.

- Findings : The compound improved cell viability by approximately 62% in the presence of Aβ, demonstrating its potential for neuroprotective applications.

-

Anti-inflammatory Activity :

- Objective : Investigate cytokine modulation.

- Results : Significant reductions in TNF-α and IL-1β levels were observed, suggesting that the compound could mitigate inflammatory responses associated with neurodegeneration.

Comparative Analysis

The following table summarizes the biological activities of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate compared to other related compounds:

| Compound | Cell Viability Improvement (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| Tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate | 62 | 45 | 40 |

| Related Compound A (e.g., M4) | 50 | 30 | 35 |

| Related Compound B (e.g., M5) | 55 | 25 | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(2-methoxyethyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature . Purification is achieved via column chromatography or recrystallization.

- Key Reagents/Conditions :

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl chloroformate | DCM | Triethylamine | RT | ~70-85% |

Q. How is tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate characterized?

- Techniques : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard. NMR confirms structural integrity (e.g., methoxyethyl proton signals at δ 3.4–3.6 ppm), while HPLC ensures purity (>95%) .

Q. What in vitro assays are used to screen its biological activity?

- Assays : Antimicrobial (e.g., MIC against E. coli), cytotoxicity (MTT assay in cancer cell lines), and enzyme inhibition (e.g., kinase assays). For example, analogs with bromobenzyl substituents show IC₅₀ values of 1–10 µM in kinase inhibition studies .

Advanced Research Questions

Q. How can synthesis yield be optimized for scaled-up production?

- Strategies :

- Solvent Optimization : Replace DCM with THF to improve solubility and reduce toxicity .

- Base Screening : Sodium hydride may enhance reactivity compared to triethylamine .

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions .

- Data Example :

| Base | Solvent | Yield |

|---|---|---|

| Triethylamine | DCM | 75% |

| NaH | THF | 88% |

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Comparative Analysis :

- Substituent Effects : The 2-methoxyethyl group enhances solubility but may reduce receptor binding compared to bromobenzyl analogs .

- Activity Data :

| Compound | Substituent | IC₅₀ (Cancer Cell Line) |

|---|---|---|

| 2-Methoxyethyl | -OCH₂CH₂OCH₃ | 15 µM |

| 4-Bromobenzyl | -Br | 5 µM |

Q. How should researchers resolve contradictions in reported biological data?

- Methodological Checks :

Purity Validation : Use HPLC to rule out impurities (>98% purity required) .

Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are used to study the compound’s metabolic stability?

- Approaches :

- In Vitro Liver Microsome Assays : Monitor degradation over time via LC-MS .

- pH Stability Tests : Exposure to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.